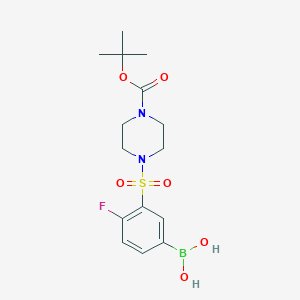
4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications, including drug design and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronate esters.
Substitution: Reactions with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized boronic acids.
Scientific Research Applications
4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of enzyme inhibitors due to its ability to form reversible covalent bonds with diols.
Medicine: Investigated for its potential in drug design, particularly in the development of boron-containing drugs for cancer therapy.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This property allows it to interact with various biological molecules, such as enzymes and receptors, potentially inhibiting their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylboronic acids and their derivatives, such as:
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
4-Fluoro-3-(4-methylpiperazine-1-sulfonyl)phenylboronic acid is unique due to the presence of the fluoro and piperazine-sulfonyl groups, which can enhance its reactivity and specificity in chemical reactions
Properties
IUPAC Name |
[4-fluoro-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O4S/c1-14-4-6-15(7-5-14)20(18,19)11-8-9(12(16)17)2-3-10(11)13/h2-3,8,16-17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKSSSOWFLRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[3-[Tert-butyl(dimethyl)silyl]oxypropyl]pyrazol-4-yl]boronic acid](/img/structure/B8119215.png)
![[6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid](/img/structure/B8119229.png)
![[3-(4-Chloropyrazol-1-yl)phenyl]boronic acid](/img/structure/B8119239.png)
![[4-Formyl-3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid](/img/structure/B8119245.png)








